Leupeptin hemisulfate monohydrate
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Overview
Description
Leupeptin hemisulfate monohydrate is a peptide-based compound known for its potent inhibitory effects on serine and cysteine proteases. It is commonly used in biochemical research to prevent protein degradation during cell lysis and other experimental procedures. The compound is derived from microbial sources and has a molecular formula of C20H38N6O4·0.5H2SO4·H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leupeptin hemisulfate monohydrate can be synthesized through a series of peptide coupling reactionsThe reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces species. The microbial culture is optimized to produce high yields of the compound, which is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Leupeptin hemisulfate monohydrate primarily undergoes reactions involving its aldehyde group and peptide bonds. These reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Leupeptin hemisulfate monohydrate has a wide range of applications in scientific research:
Biochemistry: It is used as a protease inhibitor to prevent protein degradation during cell lysis and protein purification processes.
Cell Biology: It is employed in studies involving cell signaling pathways and apoptosis, as it can inhibit proteases involved in these processes.
Neuroscience: It is used in studies related to neurodegenerative diseases such as Parkinson’s disease and dementia with Lewy bodies.
Mechanism of Action
Leupeptin hemisulfate monohydrate exerts its effects by covalently binding to the active sites of serine and cysteine proteases. This binding inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of proteins. The compound targets various proteases, including trypsin, plasmin, papain, and cathepsin B . In the context of antiviral activity, leupeptin inhibits the main protease of SARS-CoV-2, thereby blocking viral replication .
Comparison with Similar Compounds
Similar Compounds
Antipain: Another protease inhibitor that targets serine and cysteine proteases.
Chymostatin: Inhibits chymotrypsin and other serine proteases.
Pepstatin: Specifically inhibits aspartic proteases.
Phosphoramidon: Inhibits metalloproteases
Uniqueness
Leupeptin hemisulfate monohydrate is unique due to its broad-spectrum inhibitory activity against both serine and cysteine proteases. Unlike some other inhibitors, it has low toxicity to humans, making it suitable for various research applications .
Properties
CAS No. |
1082207-96-2 |
---|---|
Molecular Formula |
C40H82N12O14S |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |
InChI Key |
FWGRMOYQEJXKOZ-XZZFGKIVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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